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molecular formula C13H17N3O4 B1415136 Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate CAS No. 735213-47-5

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Cat. No. B1415136
M. Wt: 279.29 g/mol
InChI Key: YEWNCBNFPSRCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541429B2

Procedure details

A solution of methyl 2-fluoro-5-nitro-benzoate (3.487 g, 17.511 mmol) and N-methylpiperazine (3.855 mL, 3.508 g, 35.022 mmol) in 30 mL of anhydrous methanol was heated to reflux for 5 hours.
Quantity
3.487 g
Type
reactant
Reaction Step One
Quantity
3.855 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CO>[CH3:15][N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
3.487 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.855 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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